molecular formula C10H12O8 B8036618 poly(D,L-lactide-co-glycolide) CAS No. 107760-14-5

poly(D,L-lactide-co-glycolide)

Cat. No.: B8036618
CAS No.: 107760-14-5
M. Wt: 260.20 g/mol
InChI Key: LCSKNASZPVZHEG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

poly(D,L-lactide-co-glycolide) is synthesized through the ring-opening polymerization of lactide and glycolide. The polymerization process involves the use of catalysts such as stannous octoate to initiate the reaction. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure complete polymerization .

Industrial Production Methods

In industrial settings, the production of poly(D,L-lactide-co-glycolide) involves several steps:

Chemical Reactions Analysis

Types of Reactions

poly(D,L-lactide-co-glycolide) undergoes hydrolytic degradation, which is a type of chemical reaction where water molecules break down the polymer chains. This process is facilitated by the presence of ester bonds in the polymer backbone .

Common Reagents and Conditions

The hydrolytic degradation of poly(D,L-lactide-co-glycolide) occurs under physiological conditions, typically within the human body. The presence of water and body fluids accelerates the breakdown of the polymer chains .

Major Products Formed

The major products formed from the hydrolytic degradation of poly(D,L-lactide-co-glycolide) are lactic acid and glycolic acid. These byproducts are naturally metabolized by the body and excreted through normal metabolic pathways .

Comparison with Similar Compounds

poly(D,L-lactide-co-glycolide) is often compared with other synthetic absorbable sutures such as:

    Polyglycolic Acid (Dexon): Similar to poly(D,L-lactide-co-glycolide), Dexon is an absorbable suture made from polyglycolic acid.

    Poliglecaprone 25 (Monocryl): Monocryl is another absorbable suture known for its high initial tensile strength and rapid absorption.

    Polysorb: Polysorb is a synthetic absorbable suture made from a copolymer of glycolide and lactide.

poly(D,L-lactide-co-glycolide)’s unique combination of lactide and glycolide, along with its coating, provides it with superior handling properties and a predictable absorption profile, making it a preferred choice in many surgical applications .

Properties

IUPAC Name

3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4.C4H4O4/c1-3-5(7)10-4(2)6(8)9-3;5-3-1-7-4(6)2-8-3/h3-4H,1-2H3;1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSKNASZPVZHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(C(=O)O1)C.C1C(=O)OCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26780-50-7, 107131-72-6
Record name Poly-(DL)-lactide-co-glycolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26780-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, polymer with 1,4-dioxane-2,5-dione, block
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107131-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80910517
Record name 1,4-Dioxane-2,5-dione--3,6-dimethyl-1,4-dioxane-2,5-dione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107760-14-5
Record name 1,4-Dioxane-2,5-dione--3,6-dimethyl-1,4-dioxane-2,5-dione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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